4-(Benzyloxy)-2-methylquinolin-6-amine
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Overview
Description
4-(Benzyloxy)-2-methylquinolin-6-amine is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a quinoline core with a benzyloxy group at the 4-position, a methyl group at the 2-position, and an amine group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-methylquinolin-6-amine typically involves multiple steps, starting from readily available precursors. One common method is the cyclization of an appropriate precursor, such as 2-methyl-4-(benzyloxy)aniline, under acidic or basic conditions. The reaction conditions often include the use of a strong acid or base, such as hydrochloric acid or sodium hydroxide, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-methylquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like bromine and nitric acid are used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
4-(Benzyloxy)-2-methylquinolin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-methylquinolin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
4-(Benzyloxy)-2-methylquinolin-6-amine can be compared with other quinoline derivatives, such as:
4-(Benzyloxy)-2-hydroxybenzaldehyde: Known for its antioxidant and antimicrobial activities.
4-Benzyloxybenzaldehyde: Used in the synthesis of various organic compounds and has potential anticancer activity.
Benzothiazole derivatives: Exhibiting various biological activities, including anti-inflammatory and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H16N2O |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2-methyl-4-phenylmethoxyquinolin-6-amine |
InChI |
InChI=1S/C17H16N2O/c1-12-9-17(20-11-13-5-3-2-4-6-13)15-10-14(18)7-8-16(15)19-12/h2-10H,11,18H2,1H3 |
InChI Key |
RXDCZLCZNGNTOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)N)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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